Bemethyl

Non-Alcoholic Steatohepatitis NASH Fibrosis

Source high-purity Bemethyl (Bemitil, Metaprot) as a critical reference standard for actoprotector-class research. Its well-characterized toxicity profile (LD50 581.48 mg/kg) and unique mechanism of activating endogenous protein synthesis make it essential for preclinical NASH, liver fibrosis, and antioxidant defense studies. Ensure supply chain integrity for non-oral inhalation formulation research.

Molecular Formula C9H11BrN2S
Molecular Weight 259.17 g/mol
CAS No. 63513-71-3
Cat. No. B1242168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemethyl
CAS63513-71-3
Synonyms2-ethylthiobenzimidazole hydrobromide
bemethyl
bemetil
bemithyl
bemitil
bemythyl
ethylthiobenzimidazole
Metaprot
Molecular FormulaC9H11BrN2S
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CC=CC=C2N1.Br
InChIInChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H
InChIKeyBKUKXOMYGPYFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemethyl (CAS 63513-71-3): An Actoprotector with Demonstrated Antihypoxic and Antioxidant Properties


Bemethyl (2-ethylsulfanyl-1H-benzimidazole hydrobromide), also known as Bemitil or Metaprot, is a synthetic actoprotector, a class of compounds defined by their ability to enhance physical and mental performance under stress without increasing oxygen consumption [1]. In addition to its primary classification, it is also recognized as an antihypoxant, antioxidant, and antimutagenic agent [2]. Originally developed in the USSR, Bemethyl remains a reference standard for the actoprotector class [3].

Why Generic Actoprotector Substitution Fails: Quantified Differences in Bemethyl's Toxicity Profile and Mechanism


While the actoprotector class includes several compounds like bromantane, they are not interchangeable. Bemethyl exhibits a distinct toxicity profile and a mechanism rooted in protein synthesis activation that differs from its analogs [1]. For instance, direct comparative toxicity studies have established that Bemethyl's LD50 (581.48 mg/kg in male rats) is significantly lower than that of bromithyl (1750.30 mg/kg), indicating a critical difference in acute safety margins [2]. This contrasts with the assumption that all actoprotectors share a uniform safety or mechanism profile, making Bemethyl a unique tool for specific research applications.

Bemethyl (CAS 63513-71-3) Product-Specific Quantitative Evidence Guide


Superior Anti-Fibrotic Efficacy: Bemethyl vs. Telmisartan and Cenicriviroc in NASH

In a preclinical NASH model, Bemethyl (NP-135) demonstrated a significant 84.4% reduction in liver fibrosis area, directly outperforming established anti-fibrotic agents Telmisartan and Cenicriviroc [1].

Non-Alcoholic Steatohepatitis NASH Fibrosis

Unique GSH System Protection: Bemethyl Prevents Glutathione Depletion Under Hypoxia

In a rat model of acute hypoxic hypoxia, pretreatment with Bemethyl (25 mg/kg, i.p.) prevented the hypoxia-induced decrease in reduced glutathione and maintained the activity of glutathione reductase and peroxidase [1]. This effect is linked to enhanced synthesis of antioxidant enzymes [1].

Oxidative Stress Glutathione Hypoxia

Differentiated Acute Toxicity Profile vs. Bromithyl

A direct comparison of acute toxicity in rats revealed a substantial difference in safety margins between two related actoprotectors. The LD50 for Bemethyl was 581.48 mg/kg, whereas for bromithyl it was 1750.30 mg/kg in males, indicating a ~3-fold lower lethal dose for Bemethyl [1].

Toxicology Safety Pharmacology LD50

Clinical Differentiation: Superior Efficacy in Reducing Asthenic Symptoms

In a 1988 clinical trial on patients with asthenic disorders, Bemethyl demonstrated superior efficacy compared to piracetam and pyriditol in reducing asthenic symptoms [1].

Asthenia Clinical Trial Neuropsychiatry

High Inhaled Bioavailability: A Key Pharmacokinetic Differentiator

A comparative pharmacokinetic study established that inhalation administration of Bemethyl offers a promising alternative to the oral route, due to its high bioavailability and the avoidance of first-pass hepatic metabolism [1].

Pharmacokinetics Inhalation Bioavailability

Bemethyl (CAS 63513-71-3) Best-Fit Research and Industrial Application Scenarios


Non-Alcoholic Steatohepatitis (NASH) & Liver Fibrosis Preclinical Research

Bemethyl is an ideal candidate for preclinical NASH and liver fibrosis studies. It has demonstrated an 84.4% reduction in liver fibrosis area in animal models, outperforming established anti-fibrotic agents like Telmisartan and Cenicriviroc [1]. This makes it a potent positive control or lead compound for investigating novel anti-fibrotic mechanisms in the liver.

Mechanistic Studies of Oxidative Stress and Hypoxia

This compound is highly suitable for research focused on antioxidant defense mechanisms under hypoxic stress. Bemethyl uniquely prevents the depletion of reduced glutathione and maintains the activity of key glutathione system enzymes in the liver during acute hypoxia [2]. It serves as a specific tool to study the activation of endogenous antioxidant enzyme synthesis.

Comparative Actoprotector Toxicology and Safety Profiling

Bemethyl is a critical reference standard for toxicology studies involving actoprotectors. Its well-characterized acute toxicity profile, including an LD50 of 581.48 mg/kg in rats, provides a distinct benchmark for assessing the safety margins of new chemical entities in this class, especially when compared to related compounds like bromithyl [3].

Inhalation Pharmacokinetics and Drug Delivery Research

For studies exploring non-oral routes of administration, Bemethyl is a prime candidate. Research has shown that its inhalation delivery results in high bioavailability by avoiding first-pass liver metabolism, making it a relevant tool for developing inhaled formulations of actoprotector-class drugs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.